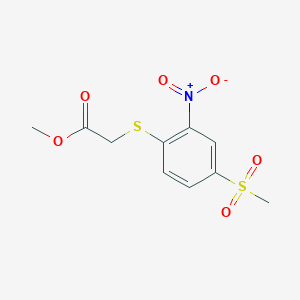

Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6S2/c1-17-10(12)6-18-9-4-3-7(19(2,15)16)5-8(9)11(13)14/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBIHXWUBVQYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate typically involves the reaction of 4-(methylsulfonyl)-2-nitrophenyl thiol with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired thioester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or alcohol derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Amines, alcohols, bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Amides or alcohol derivatives.

Scientific Research Applications

Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or modulation of their activity. The nitrophenyl group can participate in electron transfer reactions, while the thioester group can undergo hydrolysis or other transformations, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their differences are summarized below:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfonyl and nitro groups in the target compound are stronger electron-withdrawing groups compared to the amino group in or the methoxy group in . This difference significantly impacts electronic properties (e.g., solubility, stability, and reactivity in nucleophilic substitution reactions).

- Thioacetate Flexibility : The thioacetate group in the target compound and provides a flexible sulfur linkage, whereas incorporates a rigid pyridine core, reducing conformational freedom .

- Steric and Electronic Effects : The trifluoromethylthio group in introduces both steric bulk and strong electron-withdrawing effects, which may enhance metabolic stability in pharmaceutical applications compared to methylsulfonyl .

Physicochemical Properties

- Solubility: The nitro and methylsulfonyl groups in the target compound likely reduce solubility in nonpolar solvents compared to , which has an amino group (predicted pKa ~1.92 suggests moderate acidity) .

Biological Activity

Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate, a compound characterized by its unique structural features, has garnered attention in the fields of medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound (CAS No. 459199-05-4) is an organic compound that contains a thioether linkage, a nitro group, and a methylsulfonyl group attached to a phenyl ring. Its molecular formula is , which contributes to its reactivity and solubility characteristics.

The biological activity of this compound is primarily attributed to its functional groups:

- Nitro Group : Participates in redox reactions, potentially acting as an electron acceptor.

- Thioether Linkage : Interacts with thiol-containing biomolecules, which may influence various biochemical pathways.

- Methylsulfonyl Group : Enhances solubility and may affect the compound's interaction with biological targets.

These interactions suggest that this compound could modulate enzyme activity or receptor interactions, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives containing nitro groups can demonstrate potent antibacterial effects against various pathogens. The presence of the nitro group in this compound may enhance its efficacy against microbial strains.

| Compound | Target Pathogen | IC50 (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5.6 |

| This compound | TBD | TBD |

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Nitro-substituted phenyl compounds have been linked to cytotoxic effects in various cancer cell lines. The mechanism may involve disruption of cellular processes through redox cycling or interference with DNA replication.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | TBD | |

| HeLa (Cervical Cancer) | TBD |

Case Studies and Research Findings

- Antiviral Properties : A study on related compounds indicated that modifications in the nitro group position significantly affect antiviral activity against HIV and other viruses. The research emphasized structure-activity relationships (SAR), suggesting that this compound could be explored for similar applications .

- Enzyme Inhibition : Preliminary investigations into enzyme interactions revealed that compounds with thioether groups can act as inhibitors for specific enzymes involved in metabolic pathways. This property could be harnessed for therapeutic purposes .

- Material Science Applications : Beyond biological activity, the compound's unique properties make it suitable for developing advanced materials with tailored functionalities, such as sensors or catalysts in chemical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.